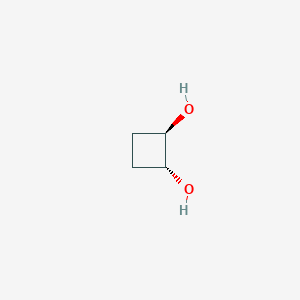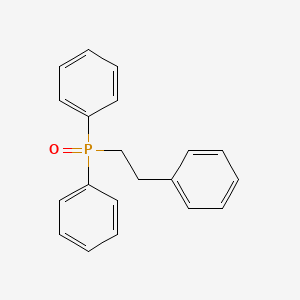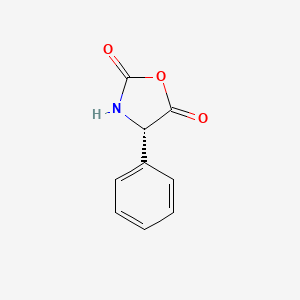
(S)-4-Phenyloxazolidine-2,5-dione
Overview
Description
(S)-4-Phenyloxazolidine-2,5-dione, also known as (S)-POD, is a chiral oxazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, catalysis, and material science. (S)-POD is a white crystalline solid that is soluble in water and polar organic solvents.
Mechanism of Action
The mechanism of action of (S)-POD is not fully understood. However, it is believed to interact with GABAergic and glutamatergic neurotransmitter systems in the brain, which are involved in the regulation of neuronal excitability and synaptic transmission. (S)-POD has been shown to enhance GABAergic neurotransmission by increasing GABA release and reducing GABA uptake. It has also been shown to inhibit glutamate release and reduce glutamate-induced excitotoxicity.
Biochemical and Physiological Effects:
(S)-POD has been shown to have several biochemical and physiological effects. In vivo studies have demonstrated that (S)-POD exhibits anticonvulsant and antinociceptive effects in animal models. It has also been shown to have neuroprotective effects against ischemia-induced neuronal damage. In vitro studies have demonstrated that (S)-POD enhances GABAergic neurotransmission and inhibits glutamate release, suggesting a potential role in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
(S)-POD has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields and enantioselectivity. It is also soluble in water and polar organic solvents, making it easy to handle and use in various experiments. However, (S)-POD has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its pharmacological properties and potential applications.
Future Directions
There are several future directions for the research on (S)-POD. In medicinal chemistry, (S)-POD can be further investigated for its potential as a therapeutic agent for neurological disorders. In catalysis, (S)-POD can be used as a chiral ligand for the synthesis of enantiopure compounds. In material science, (S)-POD can be used as a building block for the synthesis of chiral polymers and materials with potential applications in drug delivery and tissue engineering. Further research is needed to fully understand the mechanism of action of (S)-POD and its potential applications in various fields.
Scientific Research Applications
(S)-POD has been extensively studied for its potential applications in various fields. In medicinal chemistry, (S)-POD has been shown to exhibit anticonvulsant, antinociceptive, and neuroprotective effects. It has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis. In catalysis, (S)-POD has been used as a chiral ligand for asymmetric catalysis. In material science, (S)-POD has been used as a building block for the synthesis of chiral polymers and materials.
properties
IUPAC Name |
(4S)-4-phenyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEHBLBYCASPDO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



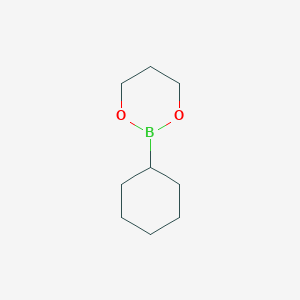
![(R)-4-[3-(Trifluoromethyl)phenoxy]-1-butyne-3-ol](/img/structure/B3393499.png)

![Ethyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3393522.png)

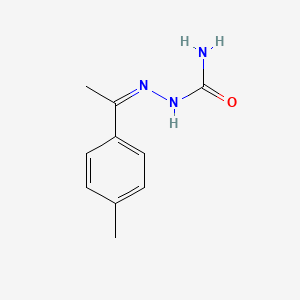
![2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B3393562.png)
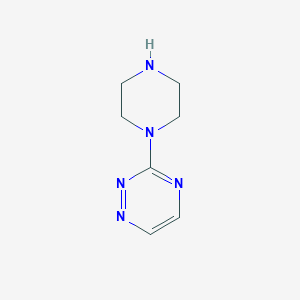

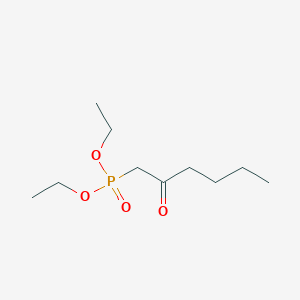
![N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3393596.png)
